![molecular formula C10H18N2S B2433798 [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine CAS No. 953892-22-3](/img/structure/B2433798.png)

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

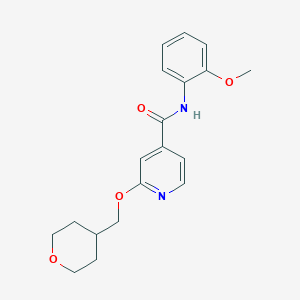

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is an aromatic amine . It is also known as N1,N~1~-dimethyl-1-(3-thienyl)-1,2-ethanediamine . The molecule contains a total of 38 bonds, including 16 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . One common method for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” consists of a five-membered thiophene ring attached to an ethyl chain, which is further connected to a diethylamine group . The molecule has a molecular weight of 170.28 .Physical And Chemical Properties Analysis

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis of Amido Ester Derivatives : Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate, a related compound, was synthesized and used to create a series of amido ester derivatives. These derivatives were investigated for their antihypoxic properties (Vardanyan et al., 2019).

Pharmacological Applications

- Antimicrobial Activities : Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate and similar compounds showed promising antimicrobial activities. These findings highlight the potential use of these compounds in creating new antimicrobial agents (Abu‐Hashem et al., 2011).

- Antitumor Evaluation : A series of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated high antitumor activities in vitro. This suggests their potential as candidates for cancer treatment (Shams et al., 2010).

Optical and Electronic Applications

- Nonlinear Optical Limiting : Thiophene dyes, including 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile, were designed and synthesized for optoelectronic devices. They demonstrated significant nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors in optical communications (Anandan et al., 2018).

Structural and Chemical Characterization

- Crystal Structure Analysis : A study focused on determining the crystalline structure of ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione. It concluded that the compound is an enamine, not an imine. This kind of structural analysis is crucial for understanding the chemical properties of such compounds (Vaseghi et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition Efficiency : Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives were synthesized and evaluated for their efficiency in inhibiting corrosion on mild steel. This suggests potential applications in material science and engineering (Djenane et al., 2019).

Safety And Hazards

Future Directions

The future directions for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” and other thiophene derivatives are likely to involve further exploration of their potential biological activities and applications in medicinal chemistry . As our understanding of these compounds grows, new synthetic routes and applications may be discovered.

properties

IUPAC Name |

N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMACEHBBGMXZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)

![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)